molecular formula C19H18N2O5S B2630729 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate CAS No. 880412-92-0

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2630729
CAS No.: 880412-92-0
M. Wt: 386.42
InChI Key: CEHUUGZIHDPVQT-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to a decrease in their levels and subsequent metabolic alterations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its entry into cells, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® or Burgess’ reagent . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the dimethylsulfamoyl group is often added via sulfonation reactions using reagents like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using commercial manganese dioxide in a packed reactor . This method allows for precise control over reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride)

Major Products Formed

    Oxidation: Formation of oxazoles

    Reduction: Formation of reduced oxazole derivatives

    Substitution: Formation of substituted phenyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is unique due to its combination of a phenyl group and a dimethylsulfamoyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds and advanced materials.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21(2)27(23,24)17-10-8-15(9-11-17)19(22)25-13-16-12-18(26-20-16)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHUUGZIHDPVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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